N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that features a benzamide core substituted with pyridin-2-ylmethyl and pyridin-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 3-hydroxybenzamide with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide and pyridine rings.
Reduction: Reduced forms of the benzamide and pyridine rings.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine rings.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the pyridin-2-yloxy group, making it less versatile in certain applications.
3-(pyridin-2-yloxy)benzamide: Lacks the pyridin-2-ylmethyl group, which may affect its binding properties and reactivity.
Uniqueness
N-(pyridin-2-ylmethyl)-3-(pyridin-2-yloxy)benzamide is unique due to the presence of both pyridin-2-ylmethyl and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(21-13-15-7-1-3-10-19-15)14-6-5-8-16(12-14)23-17-9-2-4-11-20-17/h1-12H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZSCDQLVBAUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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